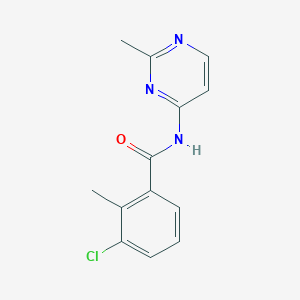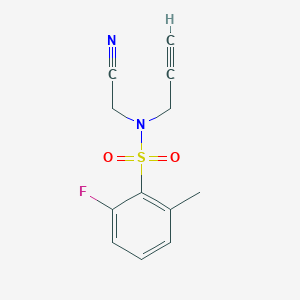
3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. This compound is also known as CMY-1, and it belongs to the class of benzamides.
作用机制
The mechanism of action of 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide involves the inhibition of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histones. This inhibition leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the suppression of oncogenes. Additionally, this compound has been shown to inhibit NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Inhibition of NF-κB leads to the suppression of inflammation and immune response. Furthermore, 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide has been shown to inhibit PDEs, which are enzymes that regulate cyclic nucleotide signaling pathways. Inhibition of PDEs leads to the activation of cyclic nucleotide signaling pathways, which results in the relaxation of smooth muscle cells and the inhibition of platelet aggregation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide have been extensively studied in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation and immune response in animal models of inflammatory diseases, and improve cognitive function in animal models of neurological disorders. Additionally, this compound has been shown to have a low toxicity profile and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
The advantages of using 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide in lab experiments include its potent activity against various enzymes and proteins, its low toxicity profile, and its good pharmacokinetic properties. However, the limitations of using this compound in lab experiments include its high cost, its limited availability, and the need for specialized equipment and expertise for its synthesis and analysis.
未来方向
There are several future directions for the research on 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide. These include:
1. Further optimization of the synthesis method to improve the yield and reduce the cost of the compound.
2. Development of new analogs of 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide with improved potency and selectivity against specific enzymes and proteins.
3. Preclinical and clinical studies to evaluate the safety and efficacy of this compound in various diseases, such as cancer, inflammation, and neurological disorders.
4. Investigation of the molecular mechanisms underlying the therapeutic effects of this compound, including its effects on gene expression, signaling pathways, and cellular processes.
5. Development of new formulations and delivery methods for this compound to improve its bioavailability and therapeutic efficacy.
合成方法
The synthesis of 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 2-amino-4-methylpyrimidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide as a white crystalline solid with a melting point of 212-214°C.
科学研究应用
3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of several enzymes and proteins that are involved in the pathogenesis of these diseases, such as histone deacetylases (HDACs), nuclear factor kappa B (NF-κB), and phosphodiesterases (PDEs).
属性
IUPAC Name |
3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-8-10(4-3-5-11(8)14)13(18)17-12-6-7-15-9(2)16-12/h3-7H,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQFXHNZYGGYRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NC2=NC(=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[Cyclobutyl(methyl)sulfamoyl]-2-fluorophenoxy]butanoic acid](/img/structure/B6625147.png)


![4-cyclopropyl-N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-2-methylpyrimidine-5-carboxamide](/img/structure/B6625169.png)
![N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide](/img/structure/B6625175.png)
![[(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B6625179.png)

![3-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B6625197.png)

![N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6625213.png)
![N-[[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methyl]furan-3-carboxamide](/img/structure/B6625216.png)

![N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6625249.png)
![3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide](/img/structure/B6625256.png)